molecular formula C6H14O2 B1659112 3-Methylpentane-2,3-diol CAS No. 63521-37-9

3-Methylpentane-2,3-diol

Cat. No.: B1659112
CAS No.: 63521-37-9
M. Wt: 118.17 g/mol
InChI Key: RLWWHEFTJSHFRN-UHFFFAOYSA-N
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Description

3-Methylpentane-2,3-diol is an organic compound with the molecular formula C6H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is a branched hydrocarbon, specifically a derivative of pentane, with a methyl group and two hydroxyl groups attached to the second and third carbon atoms, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentane-2,3-diol can be synthesized through several methods. One common approach involves the hydration of 3-methyl-2-pentene. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the addition of water (H2O) across the double bond, resulting in the formation of the diol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-methyl-2-pentanone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the corresponding diol .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Although already a diol, further reduction can lead to the formation of alkanes. This is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed:

    Oxidation: 3-Methyl-2-pentanone or 3-methylpentanoic acid.

    Reduction: Pentane derivatives.

    Substitution: 3-Methylpentane-2,3-dichloride or 3-methylpentane-2,3-dibromide.

Scientific Research Applications

3-Methylpentane-2,3-diol has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as diols are often substrates for oxidoreductases.

    Medicine: While not a common pharmaceutical agent, it can be used in the synthesis of drug intermediates.

    Industry: It serves as a solvent and an intermediate in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-methylpentane-2,3-diol largely depends on its chemical reactivity. The hydroxyl groups can participate in hydrogen bonding, making the compound a good solvent for polar substances. In biological systems, the diol can be oxidized by enzymes, leading to the formation of reactive intermediates that can further participate in metabolic pathways .

Comparison with Similar Compounds

    2-Methylpentane-2,3-diol: Similar structure but with the methyl group on the second carbon.

    3-Methyl-2,3-butanediol: A shorter carbon chain with similar functional groups.

    2,3-Dimethyl-2,3-butanediol: A more branched structure with two methyl groups on the second and third carbons.

Uniqueness: 3-Methylpentane-2,3-diol is unique due to its specific branching and the position of its hydroxyl groups. This structure imparts distinct physical and chemical properties, such as boiling point, solubility, and reactivity, which differ from its isomers and other similar compounds .

Properties

IUPAC Name

3-methylpentane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-4-6(3,8)5(2)7/h5,7-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWWHEFTJSHFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979743
Record name 3-Methylpentane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63521-37-9
Record name 3-Methyl-2,3-pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63521-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpentane-2,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063521379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpentane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpentane-2,3-diol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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